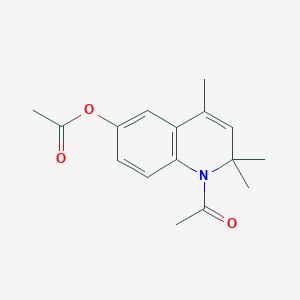

1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl acetate is a chemical compound with the molecular formula C16H19NO3 . It is also known by other names such as Acétate de 1-acétyl-2,2,4-triméthyl-1,2-dihydro-6-quinoléinyle . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

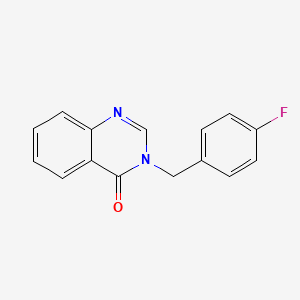

Molecular Structure Analysis

The molecular structure of 1-acetyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl acetate consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a molecular weight of 273.327 Da and a monoisotopic mass of 273.136505 Da .Wissenschaftliche Forschungsanwendungen

Fluoride-Sensing Applications

One study developed a novel compound through mild acid-promoted polymerization that proved to be a selective fluoride-sensing compound. This compound could transduce fluoride binding into distinct absorption and fluorescence enhancement, showcasing its potential in chemical sensing technologies (Panzella et al., 2009).

Antibacterial Activity

Another research direction involves the synthesis and structural analysis of quinoxaline derivatives. These compounds were evaluated for their antibacterial activity against various pathogens, revealing that modifications in their structure could lead to differences in therapeutic effectiveness (Dirlam & Presslitz, 1978).

Antimicrobial Activity of Triazoles

Further investigations into substituted 1,2,3-triazoles derived from similar quinoline compounds demonstrated their potential in antimicrobial applications. These studies characterized the compounds' structural and activity relationships, offering insights into their use as antimicrobial agents (Holla et al., 2005).

Oxidative Stability and Reactivity

Research on the oxidative stability and reactivity of cellulosic chromophores related to quinoline compounds has provided valuable information for the materials science field. This work illustrates the compounds' resistance to oxidation and low reactivity, which could hinder oxidative bleaching in cellulosic pulps (Zwirchmayr et al., 2017).

Corrosion Inhibition

A study on quinoxalines as corrosion inhibitors for copper in nitric acid media utilized quantum chemical calculations to determine the relationship between molecular structure and inhibition efficiency. The findings are consistent with experimental data, highlighting the compounds' potential in corrosion protection applications (Zarrouk et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1-acetyl-2,2,4-trimethylquinolin-6-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10-9-16(4,5)17(11(2)18)15-7-6-13(8-14(10)15)20-12(3)19/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBZSKZLNRAUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C)C(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)

![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)

![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)

![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)

![2-(3-chlorophenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B5566337.png)